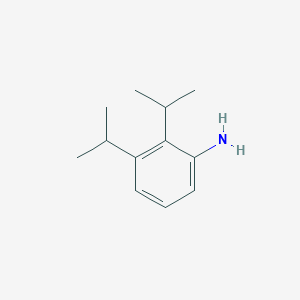

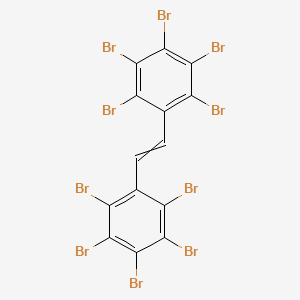

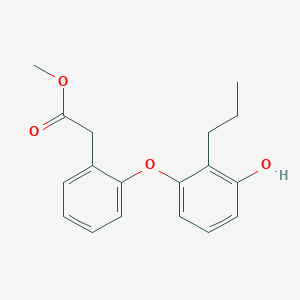

![molecular formula C21H24O6 B12559832 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)- CAS No. 163890-98-0](/img/structure/B12559832.png)

2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis(3-methoxyphenyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,8,10-Tetraoxaspiro[5.5]undecano, 3,9-bis(3-metoxifenil)- es un compuesto orgánico complejo conocido por su estructura espirocíclica única. Este compuesto presenta un enlace espiro entre dos unidades de tetraoxaspiro undecano, cada una sustituida con dos grupos 3-metoxifenil.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2,4,8,10-Tetraoxaspiro[5.5]undecano, 3,9-bis(3-metoxifenil)- típicamente involucra la reacción de pentaeritritol con formaldehído en condiciones ácidas para formar el núcleo espirocíclico. La introducción posterior de grupos 3-metoxifenil se puede lograr a través de reacciones de sustitución aromática electrófila utilizando derivados de benceno metoxilados apropiados.

Métodos de producción industrial

A escala industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos. Se pueden emplear catalizadores como ácidos de Lewis para mejorar las tasas de reacción y los rendimientos. Los pasos de purificación, incluida la recristalización y la cromatografía, son esenciales para obtener el compuesto en alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

2,4,8,10-Tetraoxaspiro[5.5]undecano, 3,9-bis(3-metoxifenil)- experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos metoxilo pueden oxidarse para formar los fenoles correspondientes.

Reducción: Los anillos aromáticos se pueden reducir en condiciones de hidrogenación.

Sustitución: Los grupos metoxilo se pueden sustituir con otros grupos funcionales mediante sustitución aromática nucleófila.

Reactivos y condiciones comunes

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en medio ácido.

Reducción: Catalizadores como paladio sobre carbón (Pd/C) bajo gas hidrógeno.

Sustitución: Nucleófilos como metóxido de sodio o etóxido de sodio en solventes apróticos polares.

Productos principales

Oxidación: Formación de derivados fenólicos.

Reducción: Formación de anillos aromáticos hidrogenados.

Sustitución: Formación de compuestos aromáticos sustituidos con varios grupos funcionales.

Aplicaciones Científicas De Investigación

2,4,8,10-Tetraoxaspiro[5.5]undecano, 3,9-bis(3-metoxifenil)- tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas y polímeros.

Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su papel en los sistemas de administración de fármacos debido a sus características estructurales únicas.

Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.

Mecanismo De Acción

El mecanismo de acción de 2,4,8,10-Tetraoxaspiro[5.5]undecano, 3,9-bis(3-metoxifenil)- implica interacciones con objetivos moleculares como enzimas y receptores. La estructura espirocíclica permite una unión específica a los sitios activos, potencialmente inhibiendo o modulando las vías biológicas. Los grupos metoxifenil contribuyen a la capacidad del compuesto para interactuar con los bolsillos hidrofóbicos dentro de las proteínas, mejorando su bioactividad.

Comparación Con Compuestos Similares

Compuestos similares

- 2,4,8,10-Tetraoxaspiro[5.5]undecano, 3,9-dietil-

- 3,9-Dietiliden-2,4,8,10-tetraoxaspiro[5.5]undecano

- 3,9-Bis(octadeciloxi)-2,4,8,10-tetraoxa-3,9-difosfaspiro[5.5]undecano

Singularidad

2,4,8,10-Tetraoxaspiro[5.5]undecano, 3,9-bis(3-metoxifenil)- destaca por su patrón de sustitución específico con grupos metoxifenil, que imparte propiedades electrónicas y estéricas únicas. Esto lo hace particularmente adecuado para aplicaciones que requieren interacciones moleculares precisas y estabilidad en diversas condiciones.

Propiedades

Número CAS |

163890-98-0 |

|---|---|

Fórmula molecular |

C21H24O6 |

Peso molecular |

372.4 g/mol |

Nombre IUPAC |

3,9-bis(3-methoxyphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |

InChI |

InChI=1S/C21H24O6/c1-22-17-7-3-5-15(9-17)19-24-11-21(12-25-19)13-26-20(27-14-21)16-6-4-8-18(10-16)23-2/h3-10,19-20H,11-14H2,1-2H3 |

Clave InChI |

SOYBTBNDSLXCGE-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)C2OCC3(CO2)COC(OC3)C4=CC(=CC=C4)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)

![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)